molecular formula C18H30N4O3S B2601252 1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea CAS No. 1207023-99-1

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

Cat. No. B2601252
CAS RN: 1207023-99-1
M. Wt: 382.52
InChI Key: QKJCTCGCYMUDDJ-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Anti-Malarial Activity

Research has shown that derivatives similar to the specified compound exhibit potential anti-malarial activity. The structural analysis of these compounds has provided insights into their biological activities, highlighting the importance of specific substituents and molecular conformations for generating activity. These studies emphasize the critical role of molecular structure in the development of anti-malarial agents (Cunico et al., 2009).

Biological Activity of Derivatives

A series of urea, thiourea, sulfonamide, and carbamate derivatives related to the compound have been synthesized and characterized. These derivatives underwent antimicrobial, antioxidant, and in silico molecular docking studies, showcasing their potential in various biological activities. This research highlights the versatility of these compounds in addressing different therapeutic targets (Chandrasekhar et al., 2019).

Cytochrome P450-Dependent Hydroxylation

Studies involving similar compounds have explored their metabolism, specifically the cytochrome P450-dependent hydroxylation. Understanding the metabolic pathways of these compounds is crucial for their development and application in therapeutic contexts, as metabolism can significantly affect their efficacy and safety profiles (F. and Swanson, 1996).

Molecular Devices and Complexation

Research has also delved into the complexation of related stilbene compounds with cyclodextrins, exploring their potential in the self-assembly of molecular devices. These findings open new avenues for the application of such compounds in nanotechnology and materials science, demonstrating their ability to form complex structures with potential technological applications (Lock et al., 2004).

Soil Transformation and Environmental Impact

The environmental fate of compounds structurally related to the specified molecule has been investigated, particularly their transformation in soil. Such studies are essential for assessing the environmental impact of these compounds, especially if they are used as herbicides or in other agricultural applications. Understanding their degradation pathways helps in evaluating their persistence and potential ecological risks (Menniti et al., 2003).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-18(2,3)15-5-7-16(8-6-15)20-17(23)19-9-10-21-11-13-22(14-12-21)26(4,24)25/h5-8H,9-14H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJCTCGCYMUDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea

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